1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Description
Nomenclature and Identification
1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one is a heterocyclic organic compound with systematic nomenclature and identifiers as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 42456-75-7 |
| Molecular Formula | C₆H₄ClNO₃S |
| SMILES Notation | CC(=O)C1=CC(=C(S1)Cl)N+[O-] |
| InChI Key | HHHNIUPEIAJYKY-UHFFFAOYSA-N |
| Synonyms | 5-Acetyl-2-chloro-3-nitrothiophene; 2-Chloro-3-nitro-5-acetylthiophene |
The compound’s identity is further confirmed by its European Community (EC) Number 830-585-5 and DSSTox Substance ID DTXSID80334552 .
Chemical Structure and Molecular Properties
The molecule consists of a thiophene ring substituted at positions 2, 4, and 5 with an acetyl, nitro, and chlorine group, respectively (Figure 1). Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Weight | 205.62 g/mol |
| Polar Surface Area (PSA) | 91.13 Ų |
| LogP (Octanol-Water) | 3.04 |
Key Structural Features:
- Electron-Withdrawing Groups : The nitro (-NO₂) and chloro (-Cl) groups create an electron-deficient thiophene ring, enhancing electrophilic reactivity .
- Acetyl Group : The ethanone moiety at position 2 contributes to the compound’s planar geometry and influences its solubility in polar aprotic solvents .
- Aromatic System : The thiophene core adopts a planar configuration, stabilized by π-electron delocalization .
Physical Properties and Appearance
The compound exhibits the following physical characteristics:
The compound is typically stored at 2–8°C to maintain stability .
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
Major IR absorptions correspond to functional group vibrations (Table 1) :
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Acetyl) | ~1690 |
| NO₂ Asymmetric Stretch | 1566, 1542 |
| NO₂ Symmetric Stretch | 1354 |
| C-Cl Stretch | ~740 |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
UV-Vis Spectroscopy:
- λₘₐₓ : 343.73 nm (π→π* transition, thiophene ring) .
Properties
IUPAC Name |
1-(5-chloro-4-nitrothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHNIUPEIAJYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334552 | |
| Record name | 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42456-75-7 | |
| Record name | 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloro-4-nitrothiophen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most commonly reported preparation method involves the direct nitration of 2-chloro-5-acetylthiophene using fuming nitric acid under controlled low-temperature conditions. This electrophilic aromatic substitution introduces the nitro group selectively at the 4-position of the thiophene ring.
Experimental Procedure
- Starting Material: 2-Chloro-5-acetylthiophene (80.3 g, 0.5 mol)
- Reagent: Fuming nitric acid (500 mL)
- Conditions: The nitric acid is cooled to approximately -5 °C using an ice/methanol bath. The acetylthiophene is added portion-wise to maintain temperature control.
- Reaction Time: After complete addition, the mixture is stirred at ambient temperature for 30 minutes.
- Workup: The reaction mixture is poured into ice water (4 L), stirred for 10 minutes, and the precipitated solid is filtered and washed.
- Purification: The crude product is dissolved in dichloromethane, dried over magnesium sulfate, and solvent removed under reduced pressure. The residue is recrystallized from isopropyl methyl ketone (IMS) to yield the pure product.
Yield and Characterization
- Yield: Approximately 45% isolated yield.
- Physical Appearance: Light brown solid.
- Spectroscopic Data: ^1H NMR (CDCl3) δ 8.07 (1H, singlet), 2.58 (3H, singlet) consistent with the aromatic proton and methyl group of the acetyl moiety.
Reaction Summary Table
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloro-5-acetylthiophene |
| Nitrating Agent | Fuming nitric acid |
| Temperature | -5 °C (addition), then ambient |
| Reaction Time | 30 minutes |
| Workup | Ice water quench, filtration |
| Purification | Recrystallization from IMS |
| Yield | 45% |
| Product Appearance | Light brown solid |
| ^1H NMR (CDCl3) | δ 8.07 (s, 1H), 2.58 (s, 3H) |
Oxidation of 1-(5-Chloro-4-nitrothiophen-2-yl)ethanol
Method Overview
An alternative preparation route involves the oxidation of the corresponding alcohol, 1-(5-chloro-4-nitrothiophen-2-yl)ethanol, to the ketone. This method is useful when the alcohol intermediate is accessible and allows for mild oxidation conditions that preserve the sensitive thiophene ring.
Oxidation Conditions
- Catalyst System: Copper bromide, 2,2’-bipyridine, and (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) as a radical mediator.
- Solvent: Typically aqueous or organic solvents compatible with the catalyst system.
- Temperature: Room temperature.
- Reaction Time: Approximately 24 hours.
- Yield: Reported yields up to 77%.
Experimental Details
- The alcohol substrate (0.5 mmol scale) is treated with the catalyst system and N-methylimidazole as a base.
- After 12 hours, an additional equivalent of the catalyst system is added to drive the reaction to completion.
- The product is isolated by standard extraction and purification techniques.
Spectroscopic Data
- ^1H NMR (500 MHz, CDCl3) shows a characteristic aldehydic proton at δ 9.79 (d, J = 7.5 Hz, 1H), aromatic protons, and methyl signals consistent with the ketone structure.
Reaction Summary Table
| Parameter | Details |
|---|---|
| Starting Material | 1-(5-Chloro-4-nitrothiophen-2-yl)ethanol |
| Oxidizing Agents | CuBr2, 2,2’-bipyridine, TEMPO |
| Base | N-methylimidazole |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | 77% |
| Product Purity | High (confirmed by NMR) |
| ^1H NMR (CDCl3) | δ 9.79 (d, 1H), aromatic signals |
This oxidation method is advantageous for its mild conditions and high selectivity, minimizing side reactions and degradation of the thiophene ring.
Summary Table Comparing Preparation Methods
| Aspect | Nitration of 2-Chloro-5-acetylthiophene | Oxidation of Corresponding Alcohol |
|---|---|---|
| Starting Material | 2-Chloro-5-acetylthiophene | 1-(5-Chloro-4-nitrothiophen-2-yl)ethanol |
| Key Reagents | Fuming nitric acid | CuBr2, 2,2’-bipyridine, TEMPO, N-methylimidazole |
| Reaction Conditions | Low temperature (-5 °C), then ambient | Room temperature, catalytic system |
| Reaction Time | ~30 minutes | ~24 hours |
| Yield | ~45% | ~77% |
| Purification | Recrystallization | Extraction and standard purification |
| Advantages | Direct nitration, straightforward | Mild conditions, high selectivity |
| Disadvantages | Moderate yield, requires strong acid | Longer reaction time, requires catalyst system |
Chemical Reactions Analysis
1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, leading to the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and thiophene ring contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs and their substituent effects are compared below:
Analysis :
- The nitro group at position 4 in the target compound significantly reduces electron density on the thiophene ring, enhancing electrophilic substitution reactivity compared to chloro- or methyl-substituted analogs .
- Substituent position matters: Chloro at position 5 (vs.
Analysis :
Physicochemical Properties
Available data for analogs suggest trends in solubility and stability:
Analysis :
- The nitro group in the target compound likely reduces solubility in polar solvents compared to amino-substituted analogs .
- Stability may be comparable to other nitroaromatics, requiring protection from light and moisture.
Analysis :
Biological Activity
Overview
1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one, with the molecular formula and a molecular weight of 205.62 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and comparative analysis with similar compounds.
The compound is synthesized through a two-step process involving nitration followed by acylation. The nitration typically utilizes concentrated nitric and sulfuric acids, while the acylation employs acetyl chloride . The nitro group in its structure is crucial for its biological activity, as it can be reduced to reactive intermediates that interact with cellular components.
The biological activity of this compound is primarily attributed to its ability to generate reactive species upon bioreduction. These species can lead to oxidative stress in microbial cells, disrupting their normal function. The chlorine atom and thiophene ring enhance the compound's reactivity and binding affinity to various biological targets .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing notable efficacy. For instance, studies have shown that derivatives of nitrothiophenes exhibit activity against both aerobic and anaerobic bacteria, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Mycobacterium tuberculosis | 20 mg/mL |
The compound's mechanism involves inhibiting bacterial growth through oxidative stress and disruption of cellular processes.
Anti-inflammatory Properties
In addition to its antimicrobial effects, there is ongoing research into the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Comparative Analysis
When compared to structurally similar compounds, such as 1-(5-Bromo-4-nitrothiophen-2-yl)ethan-1-one and 1-(5-Chloro-4-amino-thiophen-2-yl)ethan-1-one, the chlorinated derivatives often exhibit enhanced reactivity due to the electron-withdrawing nature of chlorine compared to bromine or amine groups. This variation significantly influences their biological activities and applications in drug development.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-(5-Bromo-4-nitrothiophen-2-yl)ethan-1-one | Moderate | Low |
| 1-(5-Chloro-4-amino-thiophen-2-yl)ethan-1-one | Low | High |
Case Studies
Several case studies have investigated the biological activity of nitrothiophene derivatives:
- Study on Tuberculosis Treatment : A study highlighted the effectiveness of nitrothiophene derivatives in treating tuberculosis, with specific focus on their MIC values against Mycobacterium tuberculosis strains .
- Inflammatory Response Modulation : Another case study explored how derivatives influenced inflammatory responses in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one?
- Methodological Answer : The synthesis of substituted thiophene derivatives often involves Friedel-Crafts acylation or condensation reactions. For example, the modified Nencki method (used for structurally similar compounds) employs ZnCl₂ as a catalyst in glacial acetic acid under reflux conditions to introduce acetyl groups to aromatic systems. For this compound, a plausible route involves:
Nitration of 5-chlorothiophene to introduce the nitro group at the 4-position.
Friedel-Crafts acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) to attach the ethanone moiety .
Characterization typically involves TLC, melting point analysis, and spectroscopic techniques.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Chemical shifts for the thiophene protons (δ 6.5–7.5 ppm) and the acetyl group (δ 2.5–3.0 ppm for CH₃, δ 190–200 ppm for carbonyl carbon) are critical. Coupling patterns in the aromatic region confirm substitution positions .
- HRMS : Accurate mass analysis (e.g., ESI-HRMS) verifies the molecular formula (e.g., C₆H₅ClN₂O₃S) and isotopic patterns for Cl .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Slow evaporation from a solvent like ethanol or DMSO.
Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELX software (SHELXS for phase problem, SHELXL for refinement) to solve and refine the structure. Hydrogen bonding and π-π stacking interactions can be analyzed using Olex2 or Mercury .
Example metrics: R-factor < 0.05, bond length/angle deviations within 2σ.
Q. What mechanistic insights explain the reactivity of the nitro and acetyl groups in this compound?
- Methodological Answer :
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 2-position of the thiophene ring. Its redox activity can be studied via cyclic voltammetry (e.g., reduction peaks at ~-0.5 V vs. Ag/AgCl) .
- Acetyl Group : Participates in nucleophilic acyl substitution (e.g., with hydrazines to form hydrazones) or condensation reactions (e.g., Claisen-Schmidt with aldehydes). Reaction kinetics can be monitored via UV-Vis or HPLC .
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer : Analog studies (e.g., chlorophenyl or bromophenyl derivatives) show that substituent position and electronic properties modulate bioactivity. For example:
- Antimicrobial Screening : Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit enhanced activity against Gram-positive bacteria (MIC ≤ 8 µg/mL). Testing follows CLSI guidelines using broth microdilution .
- QSAR Modeling : Computational tools (e.g., Gaussian, AutoDock) correlate logP, polar surface area, and H-bond acceptors/donors with activity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds—how to address them?
- Methodological Answer : Variations may arise from impurities, polymorphs, or instrumentation differences. To resolve:
Reproduce Synthesis : Follow literature protocols exactly (e.g., recrystallization solvent, cooling rate).
DSC Analysis : Use differential scanning calorimetry to identify polymorphic transitions.
Cross-Validate : Compare with HRMS and NMR data to confirm compound identity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
